Fatostatin

SCAP SREBP ER-to-Golgi transport

Fatostatin is the only validated SCAP-binding SREBP inhibitor that uniquely arrests cells in mitosis by inhibiting tubulin polymerization—a dual mechanism unmatched by Betulin or PF-429242. It directly binds SCAP at a site distinct from the sterol-sensing domain, enabling precise interrogation of ER-to-Golgi SREBP trafficking without confounding sterol-related effects. Validated in ob/ob metabolic models (30 mg/kg i.p., 28-day) and C4-2B prostate cancer xenografts (15 mg/kg). For laboratories investigating lipid metabolism–cell division crosstalk or SCAP-focused mechanistic studies, Fatostatin is the indispensable chemical probe. ≥98% purity; ambient shipping.

Molecular Formula C18H18N2S
Molecular Weight 294.4 g/mol
CAS No. 125256-00-0
Cat. No. B527787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFatostatin
CAS125256-00-0
Synonyms125B11
fatostatin
Molecular FormulaC18H18N2S
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)C
InChIInChI=1S/C18H18N2S/c1-3-4-16-11-15(9-10-19-16)18-20-17(12-21-18)14-7-5-13(2)6-8-14/h5-12H,3-4H2,1-2H3
InChIKeyZROSUBKIGBSZCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fatostatin (CAS 125256-00-0) for Research Procurement: SREBP Activation Inhibitor with SCAP Binding Specificity


Fatostatin (also known as Fatostatin A or 125B11) is a synthetic diarylthiazole small molecule that functions as a specific inhibitor of sterol regulatory element-binding protein (SREBP) activation [1]. It acts by directly binding to the SREBP cleavage-activating protein (SCAP), thereby blocking the endoplasmic reticulum-to-Golgi translocation of SREBP-1 and SREBP-2 precursors and preventing their proteolytic activation [2]. Fatostatin is widely used as a chemical probe to dissect lipid metabolism, cancer cell proliferation, and metabolic disorders in preclinical research models [3].

Why Generic Substitution of Fatostatin (CAS 125256-00-0) Fails: The Critical Need for Comparative Selection in SREBP Inhibition Research


Generic substitution with other SREBP pathway inhibitors or structural analogs is not scientifically valid for Fatostatin due to its distinct molecular mechanism, unique antimitotic activity, and specific target engagement profile. While other SREBP inhibitors like Betulin and PF-429242 target different nodes in the pathway (SREBP maturation and S1P protease inhibition, respectively), only Fatostatin directly binds SCAP at a site distinct from the sterol-binding domain and uniquely arrests cells in mitosis by inhibiting tubulin polymerization [1]. Furthermore, structural analogs such as FGH10019 exhibit different potency profiles in cellular assays, demonstrating that minor structural modifications significantly alter biological activity [2]. Selection of the correct SREBP inhibitor therefore requires careful consideration of the experimental question and endpoint.

Fatostatin (CAS 125256-00-0) Quantitative Evidence Guide: Comparator-Based Differentiation Data for Informed Procurement


Direct SCAP Binding as a Differentiation from Sterol-Binding Domain SREBP Modulators

Fatostatin directly binds to SCAP (SREBP cleavage-activating protein) and blocks ER-to-Golgi translocation of SREBPs. In contrast, Betulin, another SREBP inhibitor, acts through a different mechanism involving SREBP maturation without direct SCAP binding. The binding site of Fatostatin on SCAP is distinct from the sterol-binding domain, conferring a unique mode of action [1].

SCAP SREBP ER-to-Golgi transport lipid metabolism

Superior Antiproliferative Potency in Pancreatic Cancer Cells Compared to PF-429242

In MIA PaCa-2 pancreatic cancer cells, Fatostatin demonstrated superior antiproliferative activity with an IC50 of 14.5 μM after 72 hours of treatment, compared to PF-429242 which exhibited an IC50 of 24.5 μM under identical conditions. Both compounds showed time- and concentration-dependent inhibition of cell growth [1].

pancreatic cancer SREBP proliferation IC50

Unique Antimitotic and Tubulin Polymerization Inhibition Activity Not Shared by Betulin or PF-429242

Fatostatin uniquely arrests cells in mitosis, activates the spindle assembly checkpoint, and inhibits tubulin polymerization—properties not exhibited by the SREBP inhibitors Betulin or PF-429242. In comparative studies, only Fatostatin showed mitotic arrest with elevated phospho-histone H3 (PH3) and cyclin B levels, while Betulin and PF-429242 had no effect on cell cycle progression [1].

mitosis tubulin polymerization spindle assembly checkpoint cancer

Sub-micromolar Antiproliferative Activity in Prostate Cancer Cells vs. Micromolar Range for General SREBP Inhibition

Fatostatin exhibits potent antiproliferative activity in DU145 androgen-independent prostate cancer cells with an IC50 of approximately 0.1 μM, independent of IGF-1 signaling. This is substantially more potent than its general SREBP inhibition IC50 of 5.6 μM in luciferase reporter assays [1].

prostate cancer DU145 IGF-1 antiproliferative IC50

In Vivo Metabolic Efficacy in Obese ob/ob Mice: Quantified Reduction in Weight, Blood Glucose, and Hepatic Fat

In genetically obese ob/ob mice, daily intraperitoneal administration of Fatostatin at 30 mg/kg for 28 days blocked increases in body weight, blood glucose, and hepatic fat accumulation, even under uncontrolled food intake. Comparative studies with Betulin in malnourished mice showed that both drugs rescued bile acid pool size, with Fatostatin increasing total bile acids by 43% (P = 0.002) compared to Betulin's 33% (P = 0.009) [1][2].

ob/ob mice metabolic disease diabetes fatty liver in vivo

In Vivo Antitumor Efficacy: Significant Subcutaneous Tumor Growth Inhibition in Prostate Cancer Xenografts

In subcutaneous C4-2B prostate cancer xenograft models, Fatostatin treatment significantly inhibited tumor growth and markedly decreased serum prostate-specific antigen (PSA) levels compared to vehicle control groups. In nasopharyngeal carcinoma (NPC) xenografts, Fatostatin (15 mg/kg every 2-3 days for 3 weeks) was directly compared to luteolin (20 mg/kg), demonstrating its utility in comparative oncology studies [1][2].

xenograft prostate cancer tumor growth PSA in vivo

Fatostatin (CAS 125256-00-0): Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Dissecting SCAP-Dependent SREBP Trafficking in Lipid Metabolism Research

Researchers investigating the molecular mechanisms of SREBP activation should select Fatostatin as the primary chemical probe due to its unique direct binding to SCAP at a site distinct from the sterol-binding domain. This specificity enables precise interrogation of ER-to-Golgi SREBP trafficking without confounding effects on sterol sensing [1]. Alternative SREBP inhibitors like Betulin do not directly target SCAP, making Fatostatin the only validated tool for SCAP-focused mechanistic studies [1].

Investigating Antimitotic Mechanisms in Cancer Cell Cycle Studies

For researchers examining the intersection of lipid metabolism and cell division, Fatostatin provides a unique dual-action profile. Unlike other SREBP inhibitors (Betulin, PF-429242), Fatostatin uniquely arrests cells in mitosis, inhibits tubulin polymerization, and activates the spindle assembly checkpoint [2]. This antimitotic activity has been validated across multiple cancer cell lines, including HeLa, SH-SY5Y, and U2OS, making Fatostatin essential for studies requiring simultaneous SREBP inhibition and mitotic arrest [2].

In Vivo Metabolic Disease Modeling in Obesity and Diabetes Research

Fatostatin is validated for in vivo metabolic studies using the ob/ob mouse model of obesity and type 2 diabetes. A dosing regimen of 30 mg/kg daily intraperitoneal injection for 28 days has been demonstrated to block weight gain, reduce blood glucose, and ameliorate hepatic steatosis [3]. This model provides reproducible metabolic endpoints and enables comparative studies with other metabolic modulators such as Betulin, which has been shown to increase bile acid pool size by 33% compared to Fatostatin's 43% in malnourished mice [4].

Prostate Cancer Xenograft Models for Preclinical Antitumor Efficacy Testing

Fatostatin has demonstrated significant antitumor activity in subcutaneous C4-2B prostate cancer xenograft models, with validated dosing at 15 mg/kg every 2-3 days for 3 weeks [5]. This model is particularly valuable for researchers studying the role of lipid metabolism in prostate cancer progression, as Fatostatin not only inhibits tumor growth but also reduces serum PSA levels, providing a clinically relevant biomarker endpoint [5]. Comparative studies with other agents (e.g., luteolin at 20 mg/kg) in nasopharyngeal carcinoma xenografts further support Fatostatin's utility in benchmarking antitumor efficacy [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fatostatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.